molecular formula C8H9NO2 B1362428 3-(Methylamino)benzoic acid CAS No. 51524-84-6

3-(Methylamino)benzoic acid

Cat. No. B1362428
CAS RN: 51524-84-6
M. Wt: 151.16 g/mol
InChI Key: ZCCNWBPFIBQFQX-UHFFFAOYSA-N
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Description

3-(Methylamino)benzoic acid is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of 3-(Methylamino)benzoic acid involves various processes. For instance, it can be synthesized from simple phenolic acids in plants . Another method involves the use of commercially available acylation reagents, including benzoyl chloride, benzoic acid, and benzoic anhydride .


Molecular Structure Analysis

The molecular structure of 3-(Methylamino)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a methylamino group . The compound has a monoclinic crystal structure .

Scientific Research Applications

1. Role in Synthesis of Contrast Agents 3-(Methylamino)benzoic acid derivatives are significant in the synthesis of contrast agents, such as Iothalamic acid, an ionic X-ray contrast agent. The synthesis involves multiple steps, including amidation, catalytic hydrogenation, iodination, and acetylation, yielding a product with a notable efficiency of around 80% (He Yong-jun, 2009).

2. Crystalline Structure and Conformation A study on the crystalline structure of a cyclic hexamer of 4-(Methylamino)benzoic acid revealed its unique folded conformation. The compound formed colorless prisms and adopted a conformation where all six N-methylamides had a cis (E) conformation, with four intermolecular CH/n contacts observed in the crystal structure (I. Azumaya et al., 2003).

3. Antibacterial and Chemotherapeutic Properties Novel hybrid derivatives of 3-Hydroxy benzoic acid, a relative of 3-(Methylamino)benzoic acid, have been synthesized and shown promising antibacterial activity. This approach is recognized for generating potential chemotherapeutic agents in the development of new drug candidates (Maruti S. Satpute et al., 2018).

4. Luminescence and Coordination Compounds Complex compounds involving 2-(methylamino) benzoic acid with various metal ions like samarium (III), europium (III), and others have been synthesized. These complexes exhibit a range of thermal stability and show notable luminescence intensity, especially when coordinated with certain metal ions (M. Shamsutdinova et al., 2020).

5. Role in Stress Tolerance Induction in Plants Benzoic acid derivatives, including 3-(Methylamino)benzoic acid, have been identified to play a regulatory role in inducing tolerance to various stresses like heat, drought, and chilling in plants. The molecular structure of benzoic acid, common in these derivatives, is likely responsible for imparting stress tolerance in plants (T. Senaratna et al., 2004).

properties

IUPAC Name

3-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCNWBPFIBQFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300806
Record name 3-(Methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)benzoic acid

CAS RN

51524-84-6
Record name 51524-84-6
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Record name 3-(Methylamino)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Yokoyama, S Saito, Y Shimizu… - Macromolecular rapid …, 2005 - Wiley Online Library
The polymerization characteristics of (octylamino)benzoic acid dimer phenyl esters with para‐meta (2), meta‐para (3), and meta‐meta (4) orientation of the amino and carbonyl groups …
Number of citations: 6 onlinelibrary.wiley.com
I Azumaya, T Okamoto, H Takayanagi - Analytical sciences, 2001 - jstage.jst.go.jp
Fig. 1 Chemical structure of the title compound. the same condition (reflux with 2.0 eq. of tetrachlorosilane in pyridine for 48 h) as we previously reported for the cyclization of 3-(…
Number of citations: 7 www.jstage.jst.go.jp
MN Podgorski, T Coleman, RR Chao… - Journal of Inorganic …, 2020 - Elsevier
… Both 3-formyl- and 3-methylamino-benzoic acid slightly red shifted the Soret maximum (by 0.5 nm) despite giving type I difference spectra, implying that the heteroatoms of these …
Number of citations: 21 www.sciencedirect.com
M Tominaga, T Hatano, M Uchiyama, H Masu… - Tetrahedron letters, 2006 - Elsevier
C 2v -symmetrical cyclic tetramers of aromatic amides were simply synthesized in moderate yield by condensation reaction of N,N′-dimethyl-1,3-phenylenediamine and isophthalic …
Number of citations: 4 www.sciencedirect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
F Imabeppu, K Katagiri, H Masu, T Kato, M Tominaga… - Tetrahedron letters, 2006 - Elsevier
Calix[3]amides—bowl-shaped cyclic trimers toward building block for molecular recognition: self-complementary dimeric structure in the crystal - ScienceDirect Skip to main contentSkip …
Number of citations: 35 www.sciencedirect.com
CS Lee, KY Lee, KS Lee - The Korean Journal of Pharmacology, 1992 - koreascience.kr
… SOD), catalase (from bovine liver), dimethyl sulfoxide (DMSO), 1,4-diazabicyclo (222) octane (DABCO), 3-methylamino-benzoic acid (DABA), glutathione (reduced from, GSH), N-(2…
Number of citations: 2 koreascience.kr
A Albini, E Fasani - Photostability of drugs and drug formulations …, 2004 - books.google.com
Some families of drugs, such as glucocorticosteroids and vitamin D derivatives, were the subject of detailed studies in the 1960s and 1970s; indeed, they have been important issues in …
Number of citations: 17 books.google.com
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

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